molecular formula C6H10N2OS B12854005 4-(Ethylthio)-3-methylisoxazol-5-amine

4-(Ethylthio)-3-methylisoxazol-5-amine

Cat. No.: B12854005
M. Wt: 158.22 g/mol
InChI Key: BMXKZSQUQDGPSL-UHFFFAOYSA-N
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Description

4-(Ethylthio)-3-methylisoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and an ethylthio (-S-C₂H₅) group at position 2. The primary amine at position 5 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

4-ethylsulfanyl-3-methyl-1,2-oxazol-5-amine

InChI

InChI=1S/C6H10N2OS/c1-3-10-5-4(2)8-9-6(5)7/h3,7H2,1-2H3

InChI Key

BMXKZSQUQDGPSL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(ON=C1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methyl-4-nitroisoxazole with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction of the nitro group to form the desired amine.

Industrial Production Methods

Industrial production of 4-(Ethylthio)-3-methylisoxazol-5-amine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-3-methylisoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to form the amine.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like palladium on carbon (Pd/C) or iron powder can be used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The ethylthio group may participate in binding interactions with proteins or enzymes, while the isoxazole ring can engage in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (CAS 98947-25-2)

  • Structure : Replaces the ethylthio group with a 4-chlorophenyl substituent.
  • Properties: Melting point: 116–117°C (aqueous ethanol) . Higher molecular weight (C₁₀H₉ClN₂O) compared to the ethylthio analog.
  • Reactivity : The electron-withdrawing chlorine on the phenyl ring reduces nucleophilic substitution reactivity at position 4 compared to the ethylthio group, which is a better leaving group.
  • Applications : Used as a catalyst or ligand in organic synthesis .

3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine (CAS 118158-92-2)

  • Structure : Triazole core with ethylthio and thienyl substituents.
  • Key Differences: The triazole ring (vs. isoxazole) increases aromaticity and stability.
  • Applications: Not explicitly stated but inferred to be relevant in materials or medicinal chemistry due to sulfur-rich structure.

5-AMINO-4-CHLORO-3-METHYLISOXAZOLE

  • Structure : Chlorine substituent at position 4 instead of ethylthio.
  • Properties :
    • Electron-withdrawing chlorine reduces amine basicity compared to ethylthio analogs.
    • Lower solubility in polar solvents due to lack of sulfur .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis.

Physicochemical and Industrial Relevance

Property 4-(Ethylthio)-3-methylisoxazol-5-amine 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine 3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
Core Structure Isoxazole Isoxazole Triazole
Key Substituents -S-C₂H₅, -CH₃ -C₆H₄Cl, -CH₃ -S-C₂H₅, -C₄H₃S
Melting Point Not reported 116–117°C Not reported
Electron Effects Electron-donating (ethylthio) Electron-withdrawing (Cl) Mixed (thienyl π-system)
Applications Organic synthesis intermediate Catalyst/ligand Potential bioactivity (inferred)

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